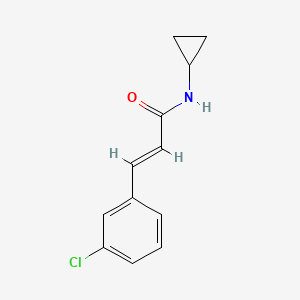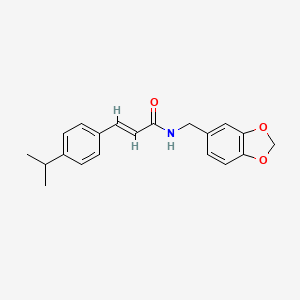![molecular formula C20H13NO3 B5728455 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole derivatives. It is a yellow crystalline solid that is widely used in scientific research for its various properties and applications.
Wirkmechanismus
The mechanism of action of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione varies depending on its application. As a fluorescent probe, the compound binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. As a potential inhibitor of DNA topoisomerase II, the compound binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione also vary depending on its application. As a fluorescent probe, the compound does not have any significant biochemical or physiological effects. As a photosensitizer, the compound can induce cell death in cancer cells, but it can also cause damage to healthy cells. As a potential inhibitor of DNA topoisomerase II, the compound can cause DNA damage and cell death in cancer cells, but it can also affect healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in lab experiments is its versatility. The compound can be used for various applications, including fluorescence detection, photodynamic therapy, and cancer treatment. Moreover, the compound is relatively easy to synthesize and has good stability. One of the limitations of using the compound is its potential toxicity. The compound can be toxic to cells and can cause damage to healthy tissues. Therefore, it is important to use the compound in a controlled environment and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione. One direction is to study the compound's potential as an anticancer drug. The compound has shown promising results as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. Another direction is to study the compound's potential as an anti-inflammatory and antioxidant agent. The compound has shown some activity in these areas, and further research could lead to the development of new therapeutic agents. Additionally, more research could be done on the compound's potential as a fluorescent probe and photosensitizer, as these applications have important implications in various fields of research.
Synthesemethoden
The synthesis of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 4-acetylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction yields the desired product in good yield and purity. Other methods include the use of different starting materials and catalysts, but the basic reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Moreover, it has been used as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. The compound has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-(4-acetylphenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-12(22)13-6-8-16(9-7-13)21-19(23)17-10-14-4-2-3-5-15(14)11-18(17)20(21)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXQPYOIOSCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)






